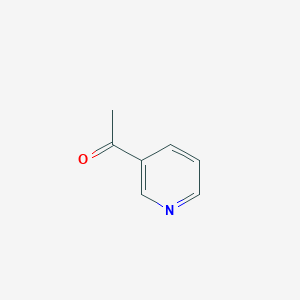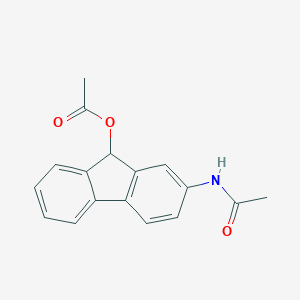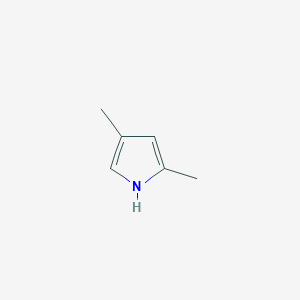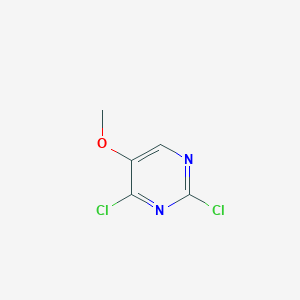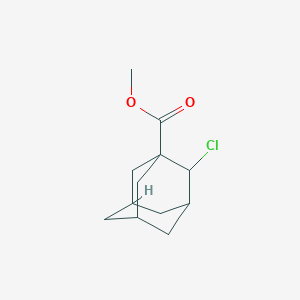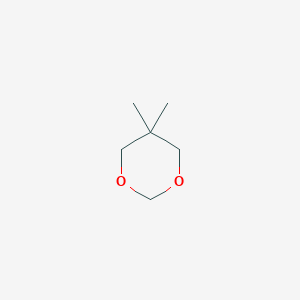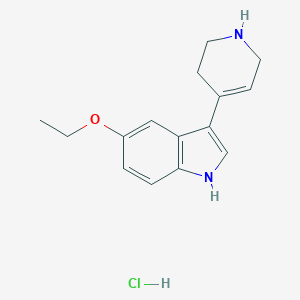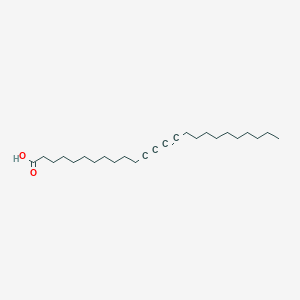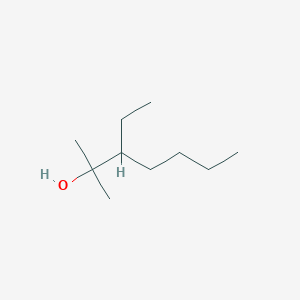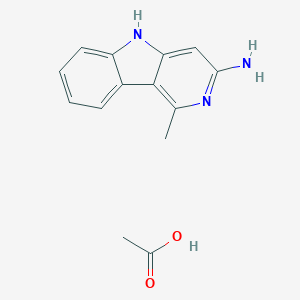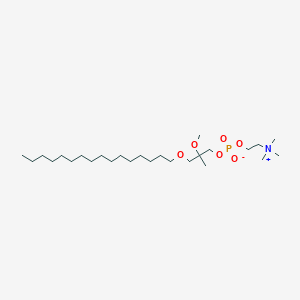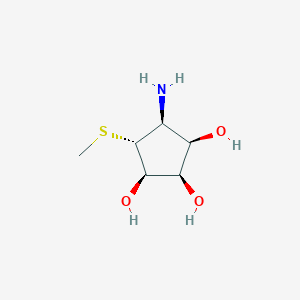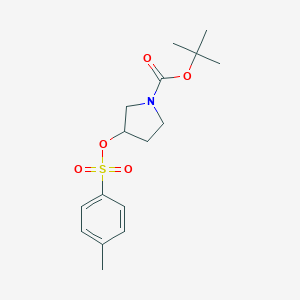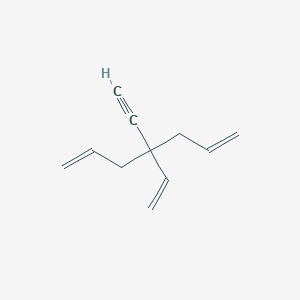
4-Ethynyl-4-vinyl-1,6-heptadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-4-vinyl-1,6-heptadiene (EVHD) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. EVHD is a conjugated diene compound that contains both vinyl and ethynyl groups. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. EVHD has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry.
作用機序
The mechanism of action of 4-Ethynyl-4-vinyl-1,6-heptadiene is not well understood, but it is believed to be due to its ability to form covalent bonds with proteins and other biomolecules. 4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to react with various amino acids, including cysteine and lysine, and to inhibit the activity of various enzymes.
生化学的および生理学的効果
4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can reduce the levels of oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the preparation of various organic compounds and materials. Another advantage is its ability to form covalent bonds with proteins and other biomolecules, which makes it a useful probe for studying enzyme-catalyzed reactions. One of the main limitations of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its toxicity, which limits its use in vivo studies.
将来の方向性
There are several future directions for the study of 4-Ethynyl-4-vinyl-1,6-heptadiene. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of 4-Ethynyl-4-vinyl-1,6-heptadiene as a potential therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of 4-Ethynyl-4-vinyl-1,6-heptadiene as a probe for studying enzyme-catalyzed reactions could lead to the development of new drugs and therapies.
合成法
The synthesis of 4-Ethynyl-4-vinyl-1,6-heptadiene involves a multistep process that includes the use of various reagents and catalysts. The first step involves the preparation of 2-methyl-3-butyn-2-ol, which is then converted to 3-butyn-2-one. The next step involves the reaction of 3-butyn-2-one with acetylene in the presence of a palladium catalyst to form 4-ethynyl-3-butyn-2-one. The final step involves the reaction of 4-ethynyl-3-butyn-2-one with vinyl magnesium bromide to form 4-Ethynyl-4-vinyl-1,6-heptadiene.
科学的研究の応用
4-Ethynyl-4-vinyl-1,6-heptadiene has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry. In materials science, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used to prepare various organic materials, including polymers, liquid crystals, and conducting materials. In organic chemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used as a building block for the synthesis of various organic compounds. In biochemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been studied for its potential use as a probe for studying enzyme-catalyzed reactions.
特性
CAS番号 |
19781-40-9 |
|---|---|
製品名 |
4-Ethynyl-4-vinyl-1,6-heptadiene |
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
4-ethenyl-4-ethynylhepta-1,6-diene |
InChI |
InChI=1S/C11H14/c1-5-9-11(7-3,8-4)10-6-2/h3,5-6,8H,1-2,4,9-10H2 |
InChIキー |
GXJCNDMDCVQBDV-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C=C)C#C |
正規SMILES |
C=CCC(CC=C)(C=C)C#C |
同義語 |
1,6-Heptadiene, 4-ethynyl-4-vinyl- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



